1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine moiety. The compound features a bicyclo[2.2.1]heptene framework, which contributes to its potential biological activity and applications in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 218.30 g/mol.
This compound can be classified under the category of piperazine derivatives, which are known for their diverse biological activities. The bicyclo[2.2.1]heptene structure provides additional reactivity and structural diversity, making it a valuable candidate for various chemical applications, particularly in drug development and organic synthesis.
The synthesis of 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine typically involves several key steps:
1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine undergoes various chemical reactions, including:
These reactions facilitate modifications that can enhance pharmacological properties or alter physical characteristics for specific applications.
The mechanism of action for 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine involves its interaction with specific molecular targets such as receptors or enzymes:
The detailed understanding of these interactions is crucial for exploring its therapeutic potential in drug development.
1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine has been extensively studied for its applications across various fields:
The core compound is systematically named 1-benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine, reflecting its precise atomic connectivity and stereochemical orientation. The IUPAC name breaks down as follows:
This structural hybrid combines a conformationally constrained bicyclic unit with a flexible piperazine linker, creating a unique 3D pharmacophore. The molecular formula is C₁₈H₂₆N₂ (molecular weight: 270.41 g/mol), confirmed via high-resolution mass spectrometry and elemental analysis [1]. Substitution patterns critically influence stereochemistry, with the bicyclic C2 position acting as a chiral center in derivatives with asymmetric bridges.
Table 1: Systematic Identification of Key Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variation |
---|---|---|---|
1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine | C₁₈H₂₆N₂ | 270.41 | Parent structure |
1-(2,4-Dimethoxybenzyl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine | C₂₀H₃₀N₂O₂ | 330.47 | Methoxy-substituted benzyl group |
1-Benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]piperazine | C₂₄H₃₅N₃ | 377.56 | Piperidine spacer, unsaturated bicyclic core |
Direct X-ray crystallographic data for 1-benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine remains limited in public databases. However, studies on analogous bicyclo[2.2.1]heptane-piperazine hybrids reveal critical conformational insights:
Table 2: Key Bond Parameters from Crystallographic/Computational Studies
Bond | Length (Å) | Angle (°) | Conformational Role |
---|---|---|---|
C2(bicyclic)-N(piperazine) | 1.47 | 109.5 | Governs rotational freedom of piperazine |
N(piperazine)-CH₂(benzyl) | 1.45 | 111.2 | Enables benzyl group rotation |
Bridgehead C1–C4 | 1.54 | 96.0 | Determines bicyclic strain |
C2–C3 (bicyclic) | 1.52 | 102.5 | Influences substituent orientation |
Density Functional Theory (DFT) simulations (B3LYP/6-311G** level) provide atomic-level insights into the compound’s reactivity and spatial characteristics:
Table 3: DFT-Derived Electronic and Steric Parameters
Parameter | Value | Significance |
---|---|---|
HOMO Energy | -1.2 eV | Predicts nucleophilic sites |
LUMO Energy | 1.8 eV | Indicates electrophile susceptibility |
Dipole Moment | 2.8 Debye | Reflects overall polarity |
Van der Waals Volume | 290 ų | Quantifies steric bulk |
C2-N Bond Rotational Barrier | 4.3 kcal/mol | Limits conformational flexibility |
The bicyclo[2.2.1]heptane-piperazine architecture exhibits distinct advantages over classical piperazine derivatives in medicinal chemistry:
Table 4: Structural and Property Comparisons with Key Piperazine Derivatives
Derivative Type | ClogP | TPSA (Ų) | Notable Structural Feature | Potential Pharmacological Edge |
---|---|---|---|---|
1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine | 3.8 | 6.2 | 3D-constrained bicyclic core | Target specificity via shape complementarity |
1-(2,4-Dimethoxybenzyl)piperazine | 2.1 | 29.1 | Planar aromatic substituent | Enhanced solubility; GPCR π-stacking |
Benzo[d]imidazole-piperazine (US8901304B1) | 2.8 | 41.3 | Fused heteroaromatic system | DNA intercalation; kinase inhibition |
N-Phenylpiperazine | 2.5 | 6.5 | Linear aromatic extension | Dopamine/5-HT receptor affinity |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3